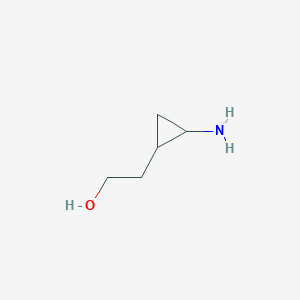
Benzoic acid, 3,5-dinitro-, silver(1+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dinitro-, silver(1+) salt is an organometallic compound with the molecular formula C₇H₃AgN₂O₆. It is a derivative of benzoic acid where two nitro groups are substituted at the 3 and 5 positions, and the hydrogen atom of the carboxyl group is replaced by a silver ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, silver(1+) salt typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the reaction with a silver salt. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of nitric acid to benzoic acid in a controlled environment to ensure complete nitration. The resulting 3,5-dinitrobenzoic acid is then purified and reacted with a silver salt, such as silver nitrate, to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-dinitro-, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other silver compounds.
Reduction: 3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dinitro-, silver(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the production of specialty chemicals and as a component in certain types of explosives.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dinitro-, silver(1+) salt primarily involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The nitro groups also contribute to the compound’s reactivity, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the silver ion.
Silver benzoate: Contains a silver ion but lacks the nitro groups.
4-Nitrobenzoic acid: Contains a single nitro group and lacks the silver ion.
Uniqueness
Benzoic acid, 3,5-dinitro-, silver(1+) salt is unique due to the combination of nitro groups and a silver ion, which imparts distinct chemical and biological properties. The presence of silver enhances its antimicrobial activity, while the nitro groups increase its reactivity in chemical reactions .
Propiedades
Número CAS |
57542-56-0 |
|---|---|
Fórmula molecular |
C7H3AgN2O6 |
Peso molecular |
318.98 g/mol |
Nombre IUPAC |
silver;3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H4N2O6.Ag/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
IYHGXANXNUXUHS-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[Ag+] |
Números CAS relacionados |
99-34-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
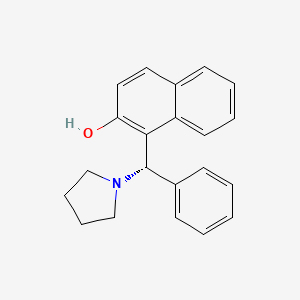
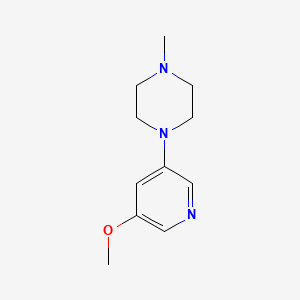
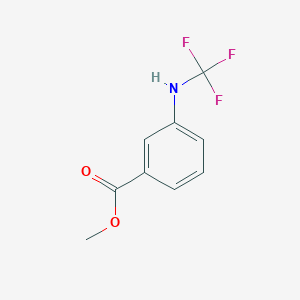

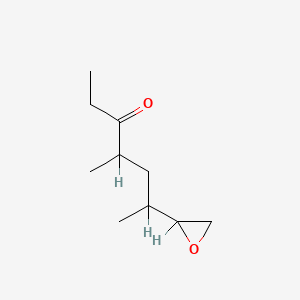
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
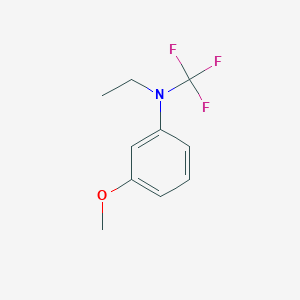
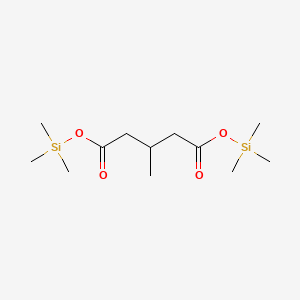

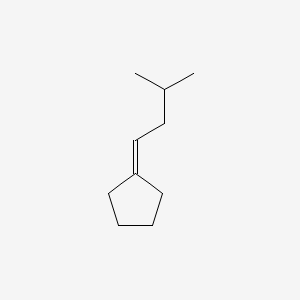
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
